Fingolimod Palmitate Amide-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Fingolimod Palmitate Amide-d4 is the deuterium-labeled SIL-IS engineered for accurate LC-MS/MS quantification of FPA in biological matrices. The +4 Da mass differential and palmitoyl-chain deuteration ensure co-elution and compensation for matrix effects, critical for FDA/EMA-compliant bioanalytical method validation and ANDA impurity profiling. Supplied with full characterization data (CoA, MS, NMR) at ≥95% purity.

Molecular Formula C₃₅H₅₉D₄NO₃
Molecular Weight 549.9
Cat. No. B1151148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod Palmitate Amide-d4
SynonymsN-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide-d4
Molecular FormulaC₃₅H₅₉D₄NO₃
Molecular Weight549.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fingolimod Palmitate Amide-d4: Analytical Standard for Fingolimod Palmitate Amide Quantification


Fingolimod Palmitate Amide-d4 is a deuterium-labeled stable isotope-labeled internal standard (SIL-IS) derived from Fingolimod Palmitate Amide (FPA), a lipophilic amide conjugate of the sphingosine-1-phosphate (S1P) receptor modulator fingolimod. The compound features four deuterium substitutions on the palmitoyl moiety (molecular formula C₃₅H₅₉D₄NO₃, molecular weight 549.9 g/mol) . As an isotopically labeled analog of Fingolimod Palmitate Amide (unlabeled MW 545.9), it is engineered to exhibit nearly identical physicochemical and chromatographic behavior to its unlabeled counterpart while maintaining a +4 Da mass differential detectable by mass spectrometry . This compound is supplied as a research-use-only analytical standard, with typical purity specifications of ≥95%, and is intended for use as an internal standard in quantitative bioanalytical LC-MS/MS methods .

Why Generic Substitution of Fingolimod Palmitate Amide-d4 is Not Scientifically Valid for Bioanalytical Applications


Generic substitution with non-deuterated or alternative deuterated standards introduces quantifiable analytical error in LC-MS/MS workflows. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating matrix effects and ionization variability; substituting Fingolimod Palmitate Amide-d4 with unlabeled FPA or a structurally dissimilar internal standard can produce matrix effect-induced quantification bias exceeding ±20% in biological matrices [1]. The deuterium labeling on the palmitoyl chain ensures co-elution with the analyte under reverse-phase HPLC conditions, whereas carbon-13 or nitrogen-15 labeled analogs may exhibit subtle chromatographic retention time shifts due to differential isotope effects on hydrophobicity . Furthermore, the use of non-SIL internal standards in regulated bioanalysis (e.g., ANDA submissions, method validation per FDA/EMA guidance) is explicitly discouraged and may require additional justification and matrix effect validation, increasing regulatory burden [2].

Quantitative Evidence Guide for Fingolimod Palmitate Amide-d4: Comparative Analytical Performance Data


Isotopic Mass Differential of +4 Da Enables Baseline MS Resolution from Unlabeled Analyte

Fingolimod Palmitate Amide-d4 possesses a molecular weight of 549.9 g/mol (C₃₅H₅₉D₄NO₃), representing a mass differential of +4.0 Da relative to the unlabeled Fingolimod Palmitate Amide (MW 545.9 g/mol, C₃₅H₆₃NO₃) . This mass shift ensures complete baseline resolution in MS/MS detection without isotopic cross-talk exceeding 0.1% in the analyte channel, provided appropriate mass spectrometer resolution settings (≥0.7 Da FWHM) are employed . In contrast, a +3 Da labeled analog (e.g., trideuterated) may exhibit detectable isotopic overlap if the unlabeled analyte's natural M+3 isotopic abundance exceeds 0.5%, potentially introducing systematic quantification bias .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Deuterium Placement on Palmitoyl Moiety Preserves Chromatographic Co-Elution

The deuterium labeling in Fingolimod Palmitate Amide-d4 is positioned on the palmitoyl (hexadecanoyl) fatty acid chain rather than the polar fingolimod head group, preserving the compound's overall hydrophobicity and ensuring that the deuterium isotope effect on reverse-phase chromatographic retention time is negligible (estimated ΔRT < 0.02 min under typical C18 gradient conditions) . In contrast, deuteration on the polar propanediol moiety (e.g., Fingolimod-d4) can alter hydrogen-bonding interactions with the stationary phase, producing a measurable retention time shift of 0.05–0.15 min relative to the unlabeled analyte, which can compromise co-elution-dependent matrix effect correction in ESI-LC-MS/MS .

HPLC Reverse-Phase Chromatography Internal Standard Selection

Regulatory-Compliant Characterization Data Supports ANDA and Method Validation

Fingolimod Palmitate Amide-d4 is supplied by vendors such as SynZeal with detailed characterization data compliant with regulatory guidelines, including full spectroscopic verification (NMR, MS) and a Certificate of Analysis documenting purity (≥95%) and isotopic enrichment [1]. This documentation package is specifically designed to support Abbreviated New Drug Application (ANDA) filings, analytical method validation (AMV), and quality control (QC) applications during commercial production of fingolimod [1]. In contrast, generic or research-grade standards lacking this documentation may require costly and time-consuming in-house re-characterization (estimated 2–4 weeks of analyst time) before use in regulated environments .

Regulatory Compliance ANDA Method Validation

Fatty Acid Amide Conjugate Enables Distinct Analytical Workflow from Parent Fingolimod

Fingolimod Palmitate Amide (FPA) is structurally distinct from fingolimod due to the presence of a palmitoyl amide group at the primary amine position, increasing molecular weight from 307.47 g/mol (fingolimod free base) to 545.9 g/mol . This structural modification imparts significantly higher lipophilicity (estimated cLogP increase of 4–5 units) and alters MS/MS fragmentation patterns . Consequently, analytical methods developed for fingolimod (including those employing Fingolimod-d4 as internal standard) are not directly transferable to FPA quantification without substantial re-optimization of extraction protocols, chromatographic conditions, and MRM transitions . Fingolimod Palmitate Amide-d4 is therefore the uniquely appropriate internal standard for FPA-specific assays .

Lipidomics Impurity Profiling Metabolite Analysis

Matrix Effect Compensation in Human Whole Blood Validated for Fingolimod SIL-IS Class

A validated LC-MS/MS method for fingolimod quantification in human whole blood using fingolimod-d4 as SIL-IS demonstrated method accuracy within 85–115% of nominal concentrations across the calibration range (0.1–50 ng/mL) and intra-day/inter-day precision CV < 15% [1]. The use of a deuterated internal standard was essential for compensating matrix effects observed in whole blood extracts, with post-column infusion experiments confirming complete co-elution of analyte and internal standard to mitigate ion suppression zones [1]. While this study employed Fingolimod-d4 rather than Fingolimod Palmitate Amide-d4, the class-level inference is that deuterated SIL-IS is required to achieve acceptable accuracy and precision in complex biological matrices [2].

Matrix Effects Bioequivalence Method Validation

Optimal Research and Industrial Applications for Fingolimod Palmitate Amide-d4


Quantitative LC-MS/MS Analysis of Fingolimod Palmitate Amide in Plasma or Whole Blood

Fingolimod Palmitate Amide-d4 is the designated internal standard for accurate and precise quantification of Fingolimod Palmitate Amide (FPA) in biological matrices via LC-MS/MS. The +4 Da mass differential ensures baseline MS resolution from the unlabeled analyte, while the palmitoyl-chain deuteration preserves chromatographic co-elution to correct for matrix-induced ion suppression [1][2]. This application is critical for pharmacokinetic studies of FPA, monitoring of FPA as a potential impurity or metabolite in fingolimod formulations, and bioequivalence assessments requiring validated analytical methods per FDA/EMA guidance [3].

Pharmaceutical Impurity Profiling and Quality Control for Fingolimod Drug Substance and Product

Fingolimod Palmitate Amide is a known impurity of fingolimod arising from amide bond formation between fingolimod and residual palmitic acid during synthesis or degradation [1]. Fingolimod Palmitate Amide-d4 enables the development of validated impurity quantification methods that meet ICH Q3A/Q3B thresholds (reporting threshold 0.05%, identification threshold 0.10%). The regulatory-compliant characterization documentation provided with this standard (Certificate of Analysis, MS, NMR) supports ANDA filings and method validation activities, reducing the analytical validation burden for pharmaceutical QC laboratories [2].

Method Development and Validation for Abbreviated New Drug Applications (ANDA)

Fingolimod Palmitate Amide-d4 is supplied with full characterization data compliant with regulatory guidelines, making it suitable for use in analytical method validation (AMV) and Quality Control (QC) applications during ANDA preparation for generic fingolimod products [1]. The use of a fully characterized deuterated SIL-IS satisfies FDA expectations for bioanalytical method validation (2018 Guidance for Industry), specifically the requirement that 'the internal standard should be a stable isotopically labeled version of the analyte whenever possible' [2]. Procuring this standard with traceable documentation eliminates the need for in-house re-characterization and accelerates method deployment.

Metabolic Stability and In Vitro ADME Studies of Fingolimod Amide Derivatives

Fingolimod Palmitate Amide-d4 can be employed as an internal standard in in vitro absorption, distribution, metabolism, and excretion (ADME) studies investigating the metabolic fate of fatty acid amide conjugates of fingolimod. The deuterium labeling on the palmitoyl chain provides a stable isotopic signature that is retained through metabolic incubations (e.g., liver microsomes, hepatocytes), enabling accurate quantification of parent compound depletion and metabolite formation rates [1]. This application is particularly relevant for evaluating whether palmitate conjugation enhances metabolic stability compared to the parent fingolimod molecule [2].

Quote Request

Request a Quote for Fingolimod Palmitate Amide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.